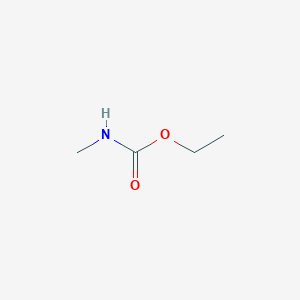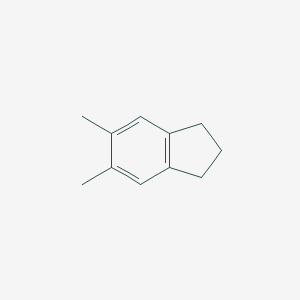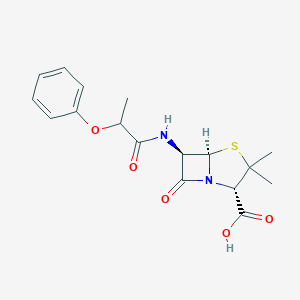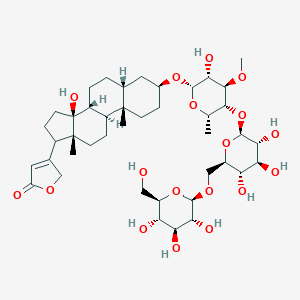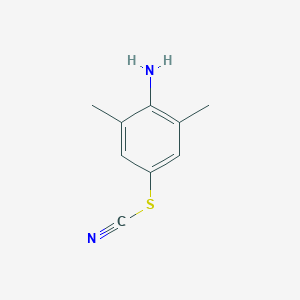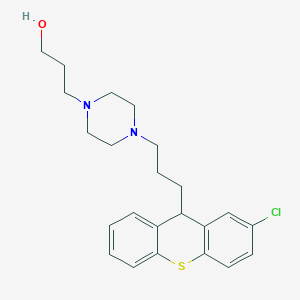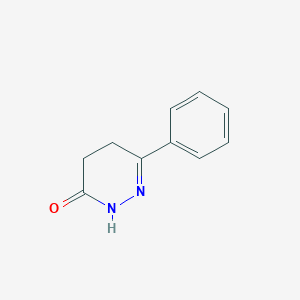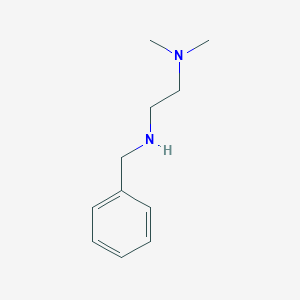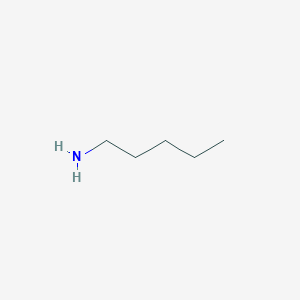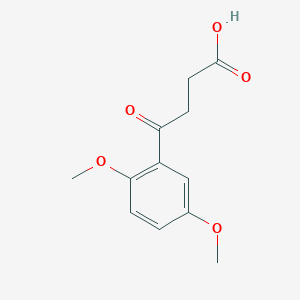
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
説明
Synthesis Analysis
The synthesis of compounds related to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid involves several chemical reactions, including ring opening reactions of itaconic anhydride with aminoacetophenone and characterization through FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction (Nayak et al., 2014). These studies provide insights into the chemical pathways and conditions favorable for the synthesis of this compound and its derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic and crystallographic techniques. The crystal structure, vibrational wavenumbers, and molecular electrostatic potential maps have been thoroughly investigated, highlighting the stability and charge distribution within these molecules (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid and its derivatives have been studied, including their potential in forming stable complexes with biological targets through auto-dock studies, which suggest significant biological activities (K. Vanasundari et al., 2018). These reactions are crucial for understanding the compound's behavior and potential applications in various fields, including pharmacology.
Physical Properties Analysis
The physical properties of compounds closely related to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, such as their crystal structure and thermal stability, have been detailed, providing valuable information on their behavior under different conditions and their suitability for various applications (Nayak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds, including their reactivity, potential as nonlinear optical materials, and stability arising from hyper-conjugative interactions and charge delocalization, offer insights into their utility in material science and chemical engineering (Rahul Raju et al., 2015).
科学的研究の応用
Nonlinear Optical Materials : Studies on butanoic acid derivatives, including 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, suggest their potential as nonlinear optical materials due to their significant hyperpolarizabilities and dipole moments. These properties are crucial in the development of optical and photonic devices (Vanasundari et al., 2018).
Pharmacological Importance : The same study also indicates that butanoic acid derivatives may inhibit Placenta growth factor (PIGF-1), suggesting potential biological activities and pharmacological importance. This could lead to further investigation in drug development (Vanasundari et al., 2018).
Chemical Synthesis and Biological Activity : The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate and its condensation with various compounds have been studied. These processes lead to the formation of new compounds with potential biological activity against Hepatitis B Virus (HBV) (Aal, 2002).
Vibrational Spectroscopic Studies : Research on derivatives like 4-{[(2 R,3 R) -2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid has contributed to understanding their vibrational spectroscopic properties. This knowledge is essential in identifying molecular interactions and stability (Fernandes et al., 2017).
Alkaloid Biosynthesis : The compound has been identified as a precursor in the biosynthesis of shihunine, an alkaloid present in the orchid Dendrobium pierardii. This suggests its role in natural product synthesis and pharmacology (Leete & Bodem, 1973).
Drug Metabolism Studies : 4-Bromo-2,5-dimethoxyphenethylamine, a related compound, has been studied for its metabolism in various species, including humans. Understanding its metabolic pathways can aid in assessing its toxicological profile and designing safer drugs (Carmo et al., 2005).
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFBDVDTGCGJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295560 | |
| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
1084-74-8 | |
| Record name | 1084-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2',5'-Dimethoxybenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




